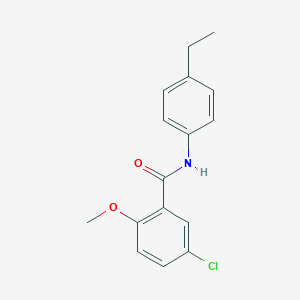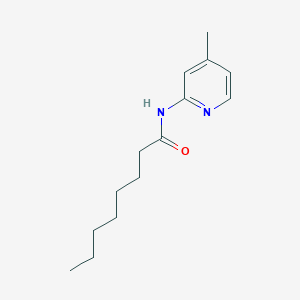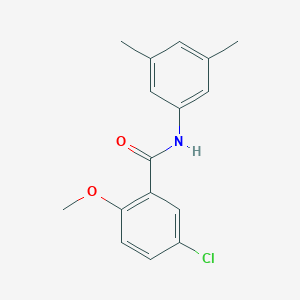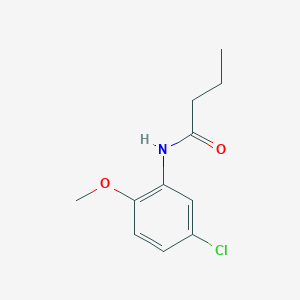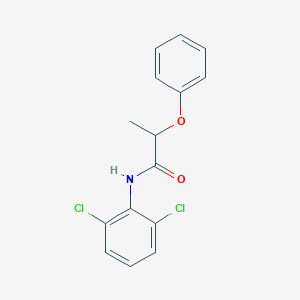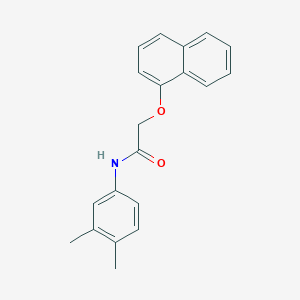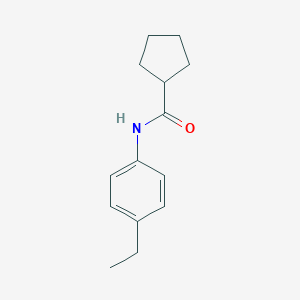
N-(4-ethylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)cyclopentanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of phenylpiperidines. It is a highly selective dopamine D2 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Eticlopride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to effectively block dopamine D2 receptors in the brain, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, N-(4-ethylphenyl)cyclopentanecarboxamide can help alleviate the symptoms of these disorders.
Wirkmechanismus
Eticlopride acts as a highly selective dopamine D2 receptor antagonist, which means it blocks the binding of dopamine to these receptors. Dopamine is a neurotransmitter that is involved in the regulation of various brain functions, including mood, motivation, and reward. By blocking dopamine binding to D2 receptors, N-(4-ethylphenyl)cyclopentanecarboxamide reduces the activity of the dopamine pathway, which can help alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. It has also been shown to reduce the activity of the mesolimbic dopamine pathway, which is involved in the regulation of mood and motivation. Additionally, N-(4-ethylphenyl)cyclopentanecarboxamide has been shown to increase the levels of the stress hormone corticosterone in the brain, which may contribute to its therapeutic effects in certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Eticlopride has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which allows for precise manipulation of the dopamine pathway. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient tool for researchers. However, N-(4-ethylphenyl)cyclopentanecarboxamide also has some limitations, including its potential for off-target effects and its limited efficacy in certain neurological disorders.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)cyclopentanecarboxamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that can target specific subtypes of these receptors. Another area of interest is the use of N-(4-ethylphenyl)cyclopentanecarboxamide as a tool to study the role of the dopamine pathway in various neurological disorders. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-ethylphenyl)cyclopentanecarboxamide in other disorders, such as anxiety and post-traumatic stress disorder.
Synthesemethoden
Eticlopride can be synthesized through a multistep process involving the reaction of 4-ethylphenylhydrazine with cyclopentanone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with cyclopentanecarboxylic acid chloride.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-2-11-7-9-13(10-8-11)15-14(16)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
APELEAODURJCEB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)

![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
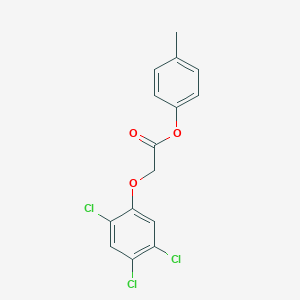

![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
